6-Methoxy-4-nitro-1H-benzimidazole
Description
Properties
CAS No. |
64457-68-7 |
|---|---|
Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
6-methoxy-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H7N3O3/c1-14-5-2-6-8(10-4-9-6)7(3-5)11(12)13/h2-4H,1H3,(H,9,10) |
InChI Key |
LOYMXVWISJDUCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)[N+](=O)[O-])N=CN2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Methoxy 4 Nitro 1h Benzimidazole and Its Precursors
Classical Approaches to Benzimidazole (B57391) Core Formation
Traditional methods for constructing the benzimidazole core have been well-established for over a century and remain relevant in many synthetic endeavors. These approaches typically involve the formation of the imidazole (B134444) ring onto a pre-existing benzene (B151609) derivative.
Condensation Reactions Utilizing o-Phenylenediamines and Aldehydes/Carboxylic Acids
The most prevalent classical route to 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with either a carboxylic acid or an aldehyde. nih.govrsc.org The synthesis of 6-methoxy-4-nitro-1H-benzimidazole would necessitate starting with 4-methoxy-6-nitro-1,2-phenylenediamine.
The reaction with carboxylic acids or their derivatives (such as nitriles, esters, or acid chlorides) often requires harsh conditions, including high temperatures and strong acids, to facilitate the dehydration and cyclization process. rsc.orgmdpi.com For instance, the synthesis of 5-nitrobenzimidazole (B188599) derivatives has been achieved by refluxing 4-nitro-1,2-phenylenediamine with various aromatic aldehydes in dimethoxyethane in the presence of sodium metabisulfite (B1197395) as an oxidizing agent. scholarsresearchlibrary.com
Alternatively, the condensation with aldehydes offers a more direct route. mdpi.combeilstein-journals.org This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzimidazole ring. nih.gov Various oxidizing agents have been employed for this purpose. A study on the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives utilized the condensation of 4-nitro-o-phenylenediamine (B140028) with substituted aromatic aldehydes using sodium metabisulfite as the oxidant. nih.govrsc.org
Table 1: Comparison of Classical Condensation Reagents
| Reagent Type | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Carboxylic Acids | High temperature, strong acid (e.g., PPA, HCl) | Readily available starting materials | Harsh conditions, potential for side reactions |
| Aldehydes | Oxidizing agent (e.g., Na2S2O5, H2O2) | Milder conditions than with carboxylic acids | Requires an additional oxidizing agent |
| Carboxylic Acid Derivatives (e.g., esters, nitriles) | Varies (acid or base catalysis, high temperature) | Can offer different reactivity profiles | May require pre-activation of the carboxylic acid |
Cyclization Strategies
Cyclization strategies are integral to forming the benzimidazole ring. Following the initial condensation of the o-phenylenediamine with a carbonyl compound, the resulting intermediate must undergo an intramolecular cyclization. In the case of using aldehydes, this is an oxidative cyclodehydrogenation. mdpi.com
Another classical approach involves the reduction of a nitro group ortho to an acylated amine, followed by in situ cyclization. For example, the first synthesis of a benzimidazole involved the reduction of 2-nitro-4-methyl acetanilide. sphinxsai.com Applying this to the target molecule, one could envision a pathway starting from an appropriately substituted nitroaniline. The synthesis of 2-mercapto-5-methoxybenzimidazole, a key intermediate for omeprazole, has been explored through various routes, including the nitration of 4-methoxyacetanilide, followed by reduction and cyclization. niscpr.res.in
Modern Catalytic Synthesis Techniques
The drive for more efficient, selective, and sustainable chemical processes has led to the development of modern catalytic techniques for benzimidazole synthesis. These methods often offer milder reaction conditions, broader functional group tolerance, and higher yields compared to classical approaches.
Transition Metal-Catalyzed (e.g., Fe, Cu, Ni, Co, Pd, Rh, In) C-N Bond Formation and Cyclization
Transition metals have proven to be powerful catalysts for the formation of C-N bonds and subsequent cyclization to form benzimidazoles. These catalysts can facilitate reactions that are otherwise difficult or require harsh conditions.
Copper (Cu): Copper-catalyzed methods are particularly noteworthy. An improved and ligand-free copper-catalyzed cyclization of o-bromoarylamines with nitriles has been developed, offering high yields of up to 98% for a range of benzimidazole derivatives. rsc.org This approach avoids the use of harsh reagents and high temperatures. rsc.org
Iron (Fe): Iron catalysts, being abundant and less toxic, are attractive for green chemistry applications. A one-pot procedure using iron powder and formic acid can convert 2-nitroamines into benzimidazoles through reduction and cyclization. organic-chemistry.org
Palladium (Pd): Palladium-catalyzed reactions, such as the carbonylative cyclization of o-haloanilines, provide another route to the benzimidazole core. rsc.org
Other Metals: Other transition metals like nickel (Ni), cobalt (Co), rhodium (Rh), and indium (In) have also been employed in various catalytic systems for benzimidazole synthesis, often enabling unique reactivity patterns. williams.edursc.org For instance, gold nanoparticles supported on titanium dioxide have been shown to efficiently catalyze the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes under ambient conditions. mdpi.com
Table 2: Overview of Transition Metal Catalysts in Benzimidazole Synthesis
| Metal Catalyst | Typical Reaction | Key Advantages |
|---|---|---|
| Copper (Cu) | Cyclization of o-bromoarylamines with nitriles | Ligand-free, high yields, mild conditions rsc.org |
| Iron (Fe) | Reductive cyclization of 2-nitroamines | Abundant, low toxicity, one-pot procedure organic-chemistry.org |
| Palladium (Pd) | Carbonylative cyclization of o-haloanilines | High efficiency, broad scope rsc.org |
| Gold (Au) | Oxidative cyclization of o-phenylenediamines and aldehydes | Heterogeneous catalysis, ambient conditions mdpi.com |
Organocatalytic and Metal-Free Synthetic Routes
In a move towards more sustainable synthesis, organocatalysis and metal-free approaches have gained significant traction. beilstein-journals.org These methods avoid the use of potentially toxic and expensive transition metals.
Organocatalysts, which are small organic molecules, can effectively promote the synthesis of benzimidazoles. For example, L-prolinamide has been used as an efficient organocatalyst for the stereoselective aldol (B89426) addition to form chiral benzimidazole derivatives. conicet.gov.arresearchgate.net
Metal-free synthetic routes often rely on the use of iodine or other non-metallic reagents to promote cyclization. A practical intramolecular C-H amidation using molecular iodine under basic conditions allows for the transition-metal-free cyclization of imines to form benzimidazoles. organic-chemistry.org Additionally, a potassium tert-butoxide-promoted intermolecular cyclization of 2-iodoanilines with nitriles has been developed, proceeding without the need for any transition metals or ligands. rsc.org
Green Chemistry Principles in Synthetic Protocol Development
The principles of green chemistry are increasingly being integrated into the development of synthetic protocols for benzimidazoles to minimize environmental impact. sphinxsai.comrjptonline.org This includes the use of environmentally benign solvents, catalysts, and energy sources.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields. nih.govrjptonline.org The synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has been successfully achieved using microwave irradiation, with reaction times dropping from hours to minutes and yields increasing by 7 to 22% compared to conventional heating. nih.govrsc.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.com This technology has been successfully applied to the synthesis of various benzimidazole derivatives, including those with nitro substitutions. nih.govajol.info
The primary advantage of microwave irradiation is its ability to directly and efficiently heat the reaction mixture, which contains polar molecules or ions. jocpr.com This rapid and uniform heating can significantly reduce reaction times. For instance, the synthesis of certain benzimidazole derivatives using conventional heating might take 6 to 12 hours, whereas the same reaction under microwave irradiation can be completed in just 10 to 15 minutes. nih.gov This dramatic reduction in reaction time not only improves throughput but also minimizes the potential for side reactions and decomposition of sensitive products.
In the context of synthesizing substituted benzimidazoles, microwave-assisted methods have been shown to improve yields by 7% to 22% compared to traditional approaches. nih.gov This enhancement is attributed to the efficient energy transfer and the ability to maintain precise temperature control. Furthermore, microwave synthesis can often be performed in more environmentally friendly solvents or even under solvent-free conditions, aligning with the principles of green chemistry. jocpr.comeurekaselect.com
A typical microwave-assisted synthesis of a benzimidazole derivative involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid in a suitable solvent within a microwave reactor. ajol.inforesearchgate.net For the synthesis of this compound, this would involve the reaction of 4-methoxy-6-nitro-1,2-phenylenediamine with a suitable one-carbon synthon. The reaction conditions, including temperature, time, and solvent, are optimized to maximize the yield and purity of the desired product.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Benzimidazole Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | 6–12 hours nih.gov | 10–15 minutes nih.gov |
| Yield Improvement | - | 7–22% increase nih.gov |
| Energy Source | Oil bath, heating mantle | Microwave irradiation |
| Heating Mechanism | Conduction and convection | Direct dielectric heating jocpr.com |
| Environmental Impact | Often requires high-boiling, less green solvents | Can utilize greener solvents or be solvent-free jocpr.comeurekaselect.com |
Solvent-Free and Aqueous Media Reactions
In the pursuit of more sustainable chemical processes, solvent-free and aqueous media reactions have gained significant traction. These methods aim to reduce or eliminate the use of volatile and often toxic organic solvents, which are a major source of chemical waste. umich.edu
Solvent-free reactions, also known as neat reactions, are typically carried out by grinding the solid reactants together or by heating a mixture of the reactants in the absence of a solvent. umich.edu This approach offers several advantages, including reduced environmental impact, simplified work-up procedures, and often, improved reaction rates and yields due to the high concentration of reactants. For the synthesis of benzimidazoles, a one-pot, solvent-free method involving the grinding of o-phenylenediamine with an aldehyde or organic acid followed by heating has been reported to be efficient. umich.edu
Aqueous media reactions utilize water as the solvent, which is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of benzimidazole derivatives in aqueous media has been explored as an environmentally benign alternative to traditional methods that rely on organic solvents. jocpr.com These reactions can be facilitated by the use of catalysts that are active and stable in water.
The combination of microwave assistance with solvent-free or aqueous conditions can further enhance the green credentials of benzimidazole synthesis. jocpr.com This synergistic approach can lead to extremely fast reaction times and high yields while minimizing the environmental footprint of the process.
Application of Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of "designer solvents" that have garnered significant interest as green alternatives to conventional volatile organic compounds. ijnrd.orgmdpi.com These materials are typically non-volatile, thermally stable, and possess unique solvating properties that can be tuned by modifying their chemical structures. ijnrd.orgmdpi.com
Ionic liquids are salts with melting points below 100 °C, composed of a large organic cation and an organic or inorganic anion. researchgate.net They can act as both the solvent and catalyst in chemical reactions. In benzimidazole synthesis, ILs have been used as recyclable reaction media. For instance, an ionogel, which is an ionic liquid entrapped within a solid matrix, has been shown to be a highly active and recyclable heterogeneous catalyst for the synthesis of benzimidazoles under solvent-free conditions. researchgate.net
Deep eutectic solvents are mixtures of two or more solid compounds, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a eutectic mixture with a melting point significantly lower than that of the individual components. ijnrd.orgacademie-sciences.fr DESs share many of the desirable properties of ILs but are often cheaper, less toxic, and more biodegradable, as they can be prepared from naturally occurring compounds like choline (B1196258) chloride, sugars, and organic acids. ijnrd.orgacademie-sciences.fr The application of DESs in the synthesis of heterocyclic compounds like benzimidazoles is an active area of research, with the potential to offer even greener and more sustainable synthetic routes.
The high viscosity of some ILs and DESs can present challenges in terms of mass transfer and product isolation. researchgate.net However, these issues can often be addressed by the addition of a co-solvent or by employing techniques like microwave heating to reduce viscosity.
Nanocatalyst Applications in Benzimidazole Synthesis
The use of nanocatalysts represents a significant advancement in catalytic science, offering numerous advantages over conventional bulk catalysts. researchgate.net These materials possess a high surface-area-to-volume ratio, which leads to a greater number of active sites and, consequently, enhanced catalytic activity. nih.gov In the context of benzimidazole synthesis, various nanocatalysts have been employed to improve reaction efficiency and facilitate catalyst recovery and reuse.
Magnetic nanoparticles have emerged as particularly attractive catalyst supports. researchgate.net Their magnetic properties allow for easy separation of the catalyst from the reaction mixture using an external magnet, simplifying the work-up procedure and enabling efficient catalyst recycling. For example, magnetic nanoparticles functionalized with a suitable catalytic species can be used to catalyze the condensation of o-phenylenediamines with aldehydes to form benzimidazoles. These catalysts can often be reused multiple times with minimal loss of activity. researchgate.net
Metal oxide nanoparticles, such as zinc oxide (ZnO) and zirconium dioxide (ZrO2), have also been successfully utilized as catalysts for benzimidazole synthesis. researchgate.netnih.gov These nanocatalysts can promote the reaction under mild conditions and often lead to high yields of the desired products. For instance, ZnO nanoparticles have been shown to be an effective and recyclable catalyst for the cyclocondensation of o-phenylenediamine and substituted aromatic aldehydes. nih.gov Similarly, iron-doped zirconium dioxide (Fe/ZrO2) has demonstrated superior catalytic performance in the synthesis of benzimidazole derivatives. researchgate.net
The development of highly dispersed and stable ultra-small nanoparticles encapsulated within porous frameworks represents a cutting-edge approach to creating robust and highly active catalysts for various organic transformations, including those relevant to benzimidazole synthesis. rsc.org
Table 2: Examples of Nanocatalysts in Benzimidazole Synthesis
| Nanocatalyst | Precursors | Key Advantages |
|---|---|---|
| Magnetic Nanoparticles researchgate.net | o-phenylenediamines, aldehydes | Easy separation and recyclability, high catalytic activity. researchgate.net |
| ZnO Nanoparticles nih.gov | o-phenylenediamine, aromatic aldehydes | High yield, shorter reaction time, recyclable catalyst. nih.gov |
| Fe/ZrO2 Nanocatalyst researchgate.net | Not specified | Superior photocatalytic and catalytic performance. researchgate.net |
| Palladium on Porous Carbon rsc.org | Not specified | Highly dispersed, stable, ultra-small nanoparticles. rsc.org |
Multicomponent Reaction (MCR) Strategies for Scaffold Assembly
Multicomponent reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the starting materials. beilstein-journals.org MCRs are highly convergent and atom-economical, making them particularly attractive for the rapid generation of molecular diversity and the construction of complex heterocyclic scaffolds like benzimidazoles.
Several MCRs can be adapted for the synthesis of benzimidazole-containing structures. While direct MCRs for the synthesis of the basic benzimidazole ring are less common than the traditional two-component condensations, MCR strategies can be employed to assemble more complex molecules that incorporate a pre-formed benzimidazole unit or to construct the benzimidazole ring as part of a larger, more elaborate structure.
For example, Ugi and Petasis reactions are versatile MCRs that have been used to create a wide array of complex molecules. beilstein-journals.org These reactions could potentially be designed to incorporate a benzimidazole precursor or to form the benzimidazole ring in a post-MCR cyclization step. The Hantzsch reaction, another well-known MCR for the synthesis of dihydropyridines, could also be adapted to generate hybrid molecules containing a benzimidazole moiety. beilstein-journals.org
The development of novel MCRs that directly lead to the formation of the this compound scaffold from simple, readily available starting materials would represent a significant advancement in the field, offering a highly efficient and diversity-oriented approach to this important heterocyclic system.
Regioselective Synthesis and Isomer Control
The synthesis of substituted benzimidazoles, such as this compound, often presents the challenge of regioselectivity. When an asymmetrically substituted o-phenylenediamine is used as a starting material, the condensation reaction can potentially lead to the formation of two different regioisomers. Controlling the position of the substituents on the benzimidazole ring is crucial, as different isomers can exhibit distinct biological activities and physicochemical properties.
The regioselective synthesis of benzimidazoles can be achieved through several strategies. One approach is to use a starting material where the desired regiochemistry is already established. For example, the synthesis of 2-(1H-benzimidazol-1-yl)-5-nitroanilines and their regioisomers has been reported, highlighting the importance of controlling the connectivity of the aniline (B41778) and benzimidazole rings. crossref.org
In the case of this compound, the starting material would be 4-methoxy-6-nitro-1,2-phenylenediamine. The condensation of this diamine with an aldehyde or carboxylic acid derivative would need to be carefully controlled to ensure the formation of the desired isomer. The reaction conditions, including the choice of catalyst and solvent, can influence the regiochemical outcome of the reaction.
Another strategy for achieving regioselectivity is through a directed synthesis, where one of the amino groups of the o-phenylenediamine is selectively protected or activated to favor the reaction at a specific site. Post-synthetic modifications can also be employed to introduce or modify substituents at specific positions on a pre-formed benzimidazole ring, although this approach may be less efficient than a direct regioselective synthesis.
Recent research has focused on developing catalytic systems that can control the regioselectivity of the cyclization reaction. For instance, p-toluenesulfonic acid (p-TSA) has been used as a catalyst to achieve complete regioselectivity in the [3+2] cycloaddition reaction for the synthesis of 4-nitro-1,2,3-triazoles, a principle that could potentially be applied to control regioselectivity in benzimidazole synthesis. nih.gov
Post-Synthetic Modification of Benzimidazole Intermediates
Once the core benzimidazole scaffold is synthesized, post-synthetic modification provides a versatile strategy for introducing a wide range of functional groups and building molecular complexity. This approach is particularly valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.
For a molecule like this compound, the existing methoxy (B1213986) and nitro groups, as well as the N-H of the imidazole ring, serve as handles for further chemical transformations.
The nitro group is a particularly versatile functional group for post-synthetic modification. It can be readily reduced to an amino group, which can then be further derivatized through a variety of reactions, such as acylation, alkylation, sulfonylation, or diazotization followed by substitution. The catalytic reduction of a cyano group to a formyl group on a benzimidazole ring has been demonstrated using a Ni-Al alloy, showcasing a useful transformation for introducing an aldehyde functionality. nih.gov
The N-H of the imidazole ring can be alkylated, acylated, or arylated to introduce substituents at the N-1 position. For example, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been prepared by reacting the parent benzimidazole with substituted halides in the presence of a base like potassium carbonate, a reaction that can also be accelerated by microwave irradiation. nih.gov
The methoxy group can potentially be demethylated to a hydroxyl group, which can then be used as a point for further functionalization, such as etherification or esterification.
The condensation of pre-formed benzimidazole intermediates with other molecules is another common post-synthetic modification strategy. For instance, 2-aryl-5-formyl-1H-benzimidazoles can be condensed with piperazinyl-phenylenediamine derivatives to create more complex molecular architectures. nih.gov
These post-synthetic modifications allow for the fine-tuning of the physicochemical and biological properties of the benzimidazole core, making it a highly adaptable scaffold for a wide range of applications.
In Depth Structural Elucidation and Spectroscopic Characterization for Mechanistic Insights
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography offers a definitive view of the solid-state structure of benzimidazole (B57391) derivatives, revealing crucial details about their three-dimensional arrangement and non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, are fundamental to the supramolecular assembly and crystal packing. researchgate.net
For a related compound, 1-isopropyl-4-nitro-6-methoxy-1H-benzimidazole, the crystal structure reveals two independent molecules in the asymmetric unit. The benzimidazole ring system in these molecules is nearly planar, with interplanar angles between the fused rings of 2.21(12)° and 0.72(12)°. nih.gov The nitro group is twisted relative to the benzene (B151609) ring, with interplanar angles of 15.22(9)° and 18.02(8)°. nih.gov In the crystal, molecules stack along the a-axis, stabilized by π-π interactions with a centroid-centroid distance of 4.1954 Å, and further linked by C-H···O hydrogen bonds. nih.gov Similarly, in 1-methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole, the molecule consists of fused five- and six-membered rings. nih.gov The fused ring system is nearly planar, with a slight inclination of the nitro group's plane at a dihedral angle of 3.6(2)°. nih.gov Its crystal structure is stabilized by C-H···O hydrogen bonds and π-π stacking between imidazole (B134444) rings, with an inter-centroid distance of 3.667(3) Å, forming a three-dimensional network. nih.gov
| Parameter | 1-Isopropyl-4-nitro-6-methoxy-1H-benzimidazole nih.gov | 1-Methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole nih.gov |
|---|---|---|
| Formula | C11H13N3O3 | C9H9N3O2S |
| Mr | 235.24 | 223.25 |
| Crystal system | Orthorhombic | Monoclinic |
| Space group | - | - |
| a, b, c (Å) | 7.63920 (10), 16.0029 (3), 17.9496 (3) | 11.7213 (4), 11.8991 (4), 7.3025 (3) |
| β (°) | - | 103.523 (1) |
| V (Å3) | 2194.33 (6) | 990.26 (6) |
| Z | 8 | 4 |
| T (K) | 150 (2) | 296 |
| Intermolecular Interactions | π-π stacking (4.1954 Å), C-H···O hydrogen bonds | π-π stacking (3.667 (3) Å), C-H···O hydrogen bonds |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of benzimidazole derivatives in solution.
1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for assigning the proton and carbon signals and establishing the connectivity within the molecule.
For a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, the ¹H NMR spectra show the N-H proton as a singlet in the downfield region of δ 12.73–12.90 ppm. acs.org The disappearance of this signal upon N-alkylation confirms the substitution. The aromatic protons are typically observed between δ 7.12–7.98 ppm. acs.org In the ¹³C NMR spectra, the aromatic carbons resonate in the δ 110–161 ppm range. acs.org For instance, in N-substituted 6-nitro-1H-benzimidazole derivatives, the characteristic NH proton of the 1H-benzimidazole appears as a singlet between δ 13.92–12.71 ppm, and the aromatic protons are found in the δ 9.00–6.72 ppm region. nih.gov
The protonation state of the benzimidazole ring can be studied by monitoring chemical shift changes. The tautomerism of NH-benzimidazoles can be investigated using NMR, where fast proton exchange leads to averaged signals for the tautomeric positions (C4/C7 and C5/C6) in many solvents. nih.gov However, in some solvents like DMSO-d6, the prototropy can be slow enough to observe distinct signals. nih.gov
| Proton | 2-(4-Nitrophenyl)-1H-benzimidazole in DMSO-d6 rsc.org | N-substituted 6-nitro-1H-benzimidazoles nih.gov |
|---|---|---|
| N-H | 13.31 (s) | 12.71-13.92 (s) |
| Aromatic H | 8.44-8.41 (m), 7.73-7.66 (m), 7.28 (s) | 6.72-9.00 |
| Carbon | 2-(4-Nitrophenyl)-1H-benzimidazole in DMSO-d6 rsc.org | N-alkylated-2-(substituted phenyl)-1H-benzimidazoles acs.org |
|---|---|---|
| Aromatic C | 149.46, 148.26, 136.50, 127.85, 124.76 | 110-161 |
Variable temperature (VT) NMR studies provide valuable information on dynamic processes such as conformational changes and tautomeric equilibria. For benzimidazole itself, a dynamic NMR study in HMPA-d18 revealed a coalescence temperature (Tc) of 277.5 K for the proton transfer process. beilstein-journals.org This allowed for the calculation of the energy barrier (ΔG‡) for tautomerization, which was found to be 58.0 kJ·mol⁻¹. beilstein-journals.org Such studies on 6-methoxy-4-nitro-1H-benzimidazole could quantify the energetics of its tautomeric equilibrium and any conformational dynamics of the methoxy (B1213986) group. The study of azonaphthol derivatives of benzimidazoles has shown that the keto-hydrazone tautomer is predominant in solution. bas.bg
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characteristics
Infrared (IR) and Raman spectroscopy are used to identify functional groups and probe the vibrational modes of the molecule. For N-substituted 6-nitro-1H-benzimidazole derivatives, the IR spectra show characteristic bands for the aromatic ring (ν 1535–1374 cm⁻¹) and the imine C=N of the imidazole nucleus (ν 1646–1505 cm⁻¹). nih.gov The nitro group (NO₂) stretching vibrations are observed in the ν 1355–1215 cm⁻¹ region. nih.gov In 2-(4-nitrophenyl)-1H-benzimidazole, the NO₂ group shows bands at 1516 and 1338 cm⁻¹, while the C=N and N-H stretching vibrations appear at 1607 and 3436 cm⁻¹, respectively. rsc.org Theoretical calculations, often using Density Functional Theory (DFT), are employed to assign the observed vibrational bands. researchgate.net
| Functional Group | N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives nih.gov | 2-(4-Nitrophenyl)-1H-benzimidazole rsc.org |
|---|---|---|
| N-H stretch | - | 3436 |
| C=N stretch (imidazole) | 1646–1505 | 1607 |
| Aromatic C=C stretch | 1535–1374 | - |
| NO₂ stretch | 1355–1215 | 1516, 1338 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which confirms the elemental composition of the synthesized compound. For various benzimidazole derivatives, the observed molecular ion peak (M+H)⁺ in the mass spectrum corresponds well with the calculated molecular formula. acs.orgrsc.org For example, the HRMS of 2-(4-nitrophenyl)-1H-benzimidazole shows a calculated [M+H]⁺ of 240.0768, with a found value of 240.0768. rsc.org Analysis of the fragmentation pattern can further elucidate the structure by identifying characteristic fragment ions, which is particularly useful for confirming the positions of substituents.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Effects
UV-Vis absorption and fluorescence spectroscopy are employed to study the electronic transitions within the molecule. The absorption maxima (λ_max) are indicative of the extent of π-conjugation in the aromatic system. Theoretical studies on 6-nitro-2-(4-nitrophenyl)-1H-benzimidazole have been used to compute the electronic absorption spectra in different solvents. researchgate.net The introduction of substituents like the nitro and methoxy groups can significantly affect the electronic structure and thus the absorption and emission properties. For instance, the cytotoxic activity of some 1H-benzimidazoles is enhanced by the presence of a nitro group at the 6-position, which can accept a hydrogen bond. nih.gov The study of these electronic properties is crucial for understanding the photophysical behavior of this compound and its potential applications in areas like organic electronics. solubilityofthings.com
Compound Names
| 1-isopropyl-4-nitro-6-methoxy-1H-benzimidazole |
| 1-methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole |
| 2-(4-nitrophenyl)-1H-benzimidazole |
| This compound |
| 6-nitro-2-(4-nitrophenyl)-1H-benzimidazole |
Reactivity Profiles and Comprehensive Mechanistic Investigations
Electrophilic Aromatic Substitution Reactions on the Benzimidazole (B57391) Ring System
The benzimidazole ring system's reactivity towards electrophilic aromatic substitution is influenced by the directing effects of the fused benzene (B151609) and imidazole (B134444) rings, as well as the substituents present. The methoxy (B1213986) group at the 6-position is an activating, ortho-, para-directing group, while the nitro group at the 4-position is a deactivating, meta-directing group. The imidazole moiety itself is considered π-excessive and can be activated towards electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this molecule, largely due to the presence of the strongly electron-withdrawing nitro group, which activates the ring for nucleophilic attack.
Intramolecular SNAr Pathways
While specific examples of intramolecular SNAr reactions involving 6-methoxy-4-nitro-1H-benzimidazole are not extensively documented in the provided results, the general principles of SNAr suggest that if a suitable nucleophile were tethered to the N1 or N3 position, intramolecular cyclization could occur. The nitro group at the 4-position would facilitate the displacement of a leaving group at an adjacent position on the benzene ring.
Radical-Nucleophilic Substitution (SRN1) Pathways
The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism offers an alternative pathway for nucleophilic substitution on aromatic systems, particularly those that are not sufficiently activated for traditional SNAr reactions. wikipedia.org This reaction proceeds through a radical anion intermediate. wikipedia.org The process is initiated by the transfer of an electron to the aromatic substrate, which then fragments to form an aryl radical. wikipedia.org This radical can then react with a nucleophile. wikipedia.org
Research has shown that anions of nitrobenzimidazoles can participate in SRN1 reactions. rsc.org For instance, the anions of 5(6)-nitrobenzimidazole have been shown to react with compounds like p-nitrobenzyl chloride through an SRN1 mechanism to yield N-1 alkylated products. rsc.org This suggests that this compound could undergo similar transformations.
The general mechanism for an SRN1 reaction is as follows:
Initiation: An electron is transferred to the aryl halide, forming a radical anion.
Propagation: The radical anion fragments to an aryl radical and a halide anion. This aryl radical then reacts with a nucleophile to form a new radical anion, which can then transfer an electron to another aryl halide molecule, continuing the chain reaction.
Termination: The aryl radical may abstract a proton, terminating the chain. wikipedia.org
Redox Chemistry of the Nitro Functionality
The nitro group of this compound is a key site for chemical transformations, particularly reduction. The reduction of a nitro group typically proceeds in a stepwise manner, involving a six-electron reduction to form nitroso, N-hydroxylamino, and finally amino derivatives. nih.gov These reduction reactions can be catalyzed by various enzymes known as nitroreductases. nih.gov
Common laboratory reagents for the reduction of nitroarenes include metals in acidic media (like tin and hydrochloric acid), catalytic hydrogenation (e.g., using Pd/C), and other reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. scispace.com The choice of reagent can sometimes allow for selective reduction of the nitro group in the presence of other reducible functional groups. scispace.com The resulting amino group is a versatile handle for further synthetic modifications.
Functionalization at the N1/N3 Positions
The nitrogen atoms of the imidazole ring in this compound are nucleophilic and can be readily functionalized through alkylation, arylation, and acylation. nih.govnih.govacs.orgnih.gov
The general approach for N-alkylation involves reacting the benzimidazole with an alkyl halide in the presence of a base. nih.govnih.gov Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for these reactions. nih.gov N-acylation can be achieved using acyl chlorides or anhydrides.
Regioselectivity Challenges in N-Functionalization
A significant challenge in the N-functionalization of unsymmetrically substituted benzimidazoles like this compound is controlling the regioselectivity of the reaction. The two nitrogen atoms of the imidazole ring (N1 and N3) are not equivalent, leading to the potential for the formation of two different regioisomers.
The position of substitution is influenced by both steric and electronic factors. beilstein-journals.org The electronic nature of the substituents on the benzene ring can affect the relative nucleophilicity of the two nitrogen atoms. For instance, electron-donating groups can enhance the nucleophilicity of the nearby nitrogen, while electron-withdrawing groups can decrease it. The steric bulk of both the benzimidazole substrate and the incoming electrophile also plays a crucial role.
In some cases, a mixture of N1 and N2 (equivalent to N3 in the parent benzimidazole) alkylated products is obtained. nih.gov For example, the alkylation of 5(6)-nitrobenzimidazole can result in a roughly 50:50 mixture of the N-1 alkylation products. rsc.org Strategies to control regioselectivity include the careful choice of reaction conditions, such as the base and solvent, as well as the nature of the alkylating or acylating agent. beilstein-journals.org
C-H Activation and Direct Functionalization Strategies on the Benzimidazole Core
Direct C-H activation is a powerful tool for the synthesis of functionalized heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For the benzimidazole core, transition-metal catalysis, particularly with palladium, is a common strategy.
While specific studies on this compound are scarce, the general principles of C-H functionalization on the benzimidazole ring are well-documented. The most acidic proton in the 1H-benzimidazole system is at the N1 position, which is typically the site of initial interaction with bases or metals. However, C-H activation focuses on the carbon-hydrogen bonds of the heterocyclic and benzene rings. The C2-H bond is often the most reactive C-H bond on the imidazole portion due to its position between two nitrogen atoms, making it susceptible to deprotonation and subsequent functionalization.
Strategies for direct functionalization often involve:
Palladium-Catalyzed Reactions: Palladium complexes are widely used for C-H activation/arylation, alkenylation, and other coupling reactions on heteroaromatics. nih.govnih.gov A typical catalytic cycle involves C-H bond cleavage assisted by the metal center, followed by coupling with a reaction partner. For instance, a facile palladium-catalyzed cascade reaction involving nucleophilic substitution and C-H activation has been developed to construct phenanthridines, demonstrating the utility of this approach for complex fused systems. nih.gov
Copper-Catalyzed Reactions: Copper-based catalysts are also effective for C-N and C-C bond formation. They are often used in intramolecular amination reactions to form the benzimidazole ring itself from N-(2-haloaryl)benzamidines. nih.gov
Metal-Free Reactions: Certain functionalizations can be achieved without transition metals. For example, a method for the synthesis of 2-substituted benzimidazoles via intramolecular amination of N-(2-iodoaryl)benzamidines has been developed to proceed in water with a simple base like K₂CO₃, avoiding metal catalysts entirely. nih.gov
In the case of this compound, the electronic effects of the substituents would play a critical role. The electron-withdrawing nitro group deactivates the benzene ring towards electrophilic substitution but can direct nucleophilic aromatic substitution. The methoxy group, being electron-donating, would activate the benzene ring. The interplay of these groups would dictate the regioselectivity of any C-H functionalization on the benzo portion of the molecule.
Ring Opening and Rearrangement Reactions of the Benzimidazole Heterocycle
The benzimidazole ring is generally stable. However, under specific conditions or with certain substitutions, it can undergo ring-opening or rearrangement reactions. These transformations can be valuable for synthesizing other heterocyclic structures or functionalized acyclic compounds.
Rearrangement of Related Heterocycles: One notable pathway to benzimidazoles involves the rearrangement of other heterocyclic systems. For example, quinoxalin-2(1H)-one derivatives can undergo acid-catalyzed rearrangement to yield substituted benzimidazoles. rsc.org This process involves the transfer of substituents from the quinoxalinone ring to the resulting benzimidazole core, offering a versatile synthetic route. rsc.org
Unexpected Ring Opening: The imidazole ring can be susceptible to cleavage under specific reaction conditions. In one reported instance, an N-substituted benzimidazole underwent an unexpected ring opening of the azole ring during a 1,3-dipolar cycloaddition reaction. researchgate.net Such reactions, while not always predictable, highlight the latent reactivity of the heterocyclic core. The mechanism often involves nucleophilic attack at the C2 position, leading to cleavage of the C2-N bond.
For this compound, the strong electron-withdrawing nature of the nitro group could potentially make the benzimidazole ring more susceptible to nucleophilic attack, which might initiate ring-opening pathways under certain basic or reductive conditions.
Kinetic and Thermodynamic Studies of Reaction Pathways
Kinetic and thermodynamic studies are crucial for understanding reaction mechanisms, optimizing conditions, and predicting the feasibility of chemical transformations. For benzimidazole derivatives, these studies often employ computational methods alongside experimental analysis.
Computational Studies (DFT and MD): Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and energetics of molecules and reaction pathways. nih.govdergipark.org.tr DFT calculations can determine quantum chemical descriptors such as HOMO-LUMO energy gaps, total energy, chemical hardness, and electrophilicity, which provide insights into the reactivity of the molecule. dergipark.org.tr For example, computational studies on triphenylamine-benzimidazole derivatives have been used to analyze their excited-state character and charge-transfer properties. acs.org Molecular Dynamics (MD) simulations can be used to study the conformational behavior of molecules and their interactions with solvents or biological targets over time. nih.govnih.gov
Thermogravimetric Analysis (TGA): TGA is an experimental technique used to measure the thermal stability of compounds. Studies on triphenylamine-benzimidazole derivatives have shown they possess high thermal stability, with decomposition temperatures (Td) ranging from 399 to 454 °C. acs.org Such data is critical for applications in materials science.
Electrochemical Studies: The electrochemical behavior of nitrobenzimidazole derivatives has been studied using cyclic voltammetry. researchgate.net These studies help to understand the redox properties of the nitro group, including the reversibility of the process and the number of electrons involved, providing a picture of the electronic distribution within the molecule. researchgate.net
For this compound, a comprehensive kinetic and thermodynamic analysis would involve computational modeling to predict the most likely sites of reaction and the energy barriers for different pathways. Experimental studies, such as monitoring reaction rates under various conditions (temperature, concentration) and electrochemical analysis, would be needed to validate the theoretical models and provide a complete mechanistic picture. The electron-donating methoxy and electron-withdrawing nitro groups would significantly influence the calculated and measured parameters.
Computational Chemistry and Advanced Theoretical Characterization
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations serve as the foundation for modern computational chemistry, offering a window into the behavior of electrons and nuclei within a molecule.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By utilizing functionals such as B3LYP and basis sets like 6-311G(d,p), researchers can accurately model the geometric and electronic properties of benzimidazole (B57391) derivatives. dergipark.org.trirjweb.com The core of this analysis often revolves around the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. dergipark.org.tr For 6-Methoxy-4-nitro-1H-benzimidazole, the HOMO is expected to be localized primarily on the benzimidazole ring system and the electron-donating methoxy (B1213986) group. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the imidazole (B134444) portion of the ring. dergipark.org.trscispace.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ekb.eg Theoretical calculations for similar nitro-containing aromatic compounds have shown that the presence of a nitro group tends to decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity. researchgate.net
Table 1: Representative Frontier Orbital Energies and Energy Gap Calculated using DFT/B3LYP method for illustrative purposes based on similar benzimidazole derivatives.
| Parameter | Energy (eV) |
| EHOMO | -6.30 |
| ELUMO | -2.50 |
| Energy Gap (ΔE) | 3.80 |
This interactive table contains representative data derived from computational studies on related benzimidazole structures to illustrate the typical energetic profile.
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of accuracy for predicting molecular energies and properties. Methods such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory are employed to account for electron correlation more rigorously than standard DFT approaches. While computationally intensive, these methods are invaluable for benchmarking the results obtained from DFT and for providing highly reliable data on the stability and electronic character of molecules like this compound.
Analysis of Molecular Descriptors
From the fundamental energies calculated by QM methods, a variety of global reactivity descriptors can be derived. These descriptors provide a quantitative measure of the molecule's chemical behavior.
Global reactivity descriptors are powerful tools in conceptual DFT for predicting the reactivity of a molecule. nih.gov They are calculated using the energies of the HOMO and LUMO orbitals.
Electronegativity (χ) : Represents the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ). irjweb.com
Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.comresearchgate.net
Chemical Softness (S) : The reciprocal of chemical hardness, softness indicates the molecule's capacity to accept electrons. researchgate.net
Electrophilicity Index (ω) : This descriptor quantifies the energy stabilization of a molecule when it acquires additional electronic charge from the environment, indicating its power as an electrophile. nih.govresearchgate.net
The presence of the electron-withdrawing nitro group on the benzimidazole ring is expected to result in a relatively high electrophilicity index for this compound, making it a moderately strong electrophile. researchgate.net
Table 2: Calculated Global Reactivity Descriptors Values derived from representative HOMO/LUMO energies.
| Descriptor | Formula | Value (eV) |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.40 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.90 |
| Chemical Softness (S) | 1 / (2η) | 0.26 |
| Electrophilicity Index (ω) | μ²/ (2η) | 5.09 |
This interactive table presents calculated values for key reactivity descriptors based on the representative orbital energies listed in Table 1.
The dipole moment is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge within the molecule. For this compound, the opposing electronic effects of the electron-donating methoxy group and the electron-withdrawing nitro group create a significant dipole moment, influencing its solubility and intermolecular interactions. ekb.eg
Polarizability describes the capacity of the electron cloud of a molecule to be distorted by an external electric field. This property is crucial for understanding non-covalent interactions and the molecule's response to its environment. ekb.eg Molecules with delocalized electrons, such as the benzimidazole ring system, generally exhibit higher polarizability.
Aromaticity is a key concept in chemistry related to stability and electron delocalization. rsc.org It is not a directly observable quantity but can be quantified using various computed indices. rsc.org
For this compound, the aromaticity of the fused ring system can be assessed using several methods:
Structural Indices : Such as the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the equalization of bond lengths around the ring.
Magnetic Indices : The Nucleus-Independent Chemical Shift (NICS) index calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of aromatic character.
Electronic Indices : These are based on electron delocalization, such as the para-delocalization index (PDI) and the aromatic fluctuation index (FLU). researchgate.net These indices are particularly sensitive to changes in aromaticity caused by substituents. researchgate.net
The benzimidazole core is inherently aromatic. However, the strong electron-withdrawing effect of the nitro group can lead to a degree of electron density depletion and a slight reduction in the aromaticity of the attached benzene (B151609) ring, a phenomenon observed in other nitro-substituted aromatic compounds. researchgate.netdntb.gov.ua
Conformational Analysis and Potential Energy Surfaces
The conformational flexibility of this compound is a key determinant of its chemical behavior and biological activity. Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to explore the potential energy surface (PES) of the molecule. This analysis identifies the most stable conformers and the energy barriers between them.
The primary degrees of freedom influencing the conformation are the rotation around the C-O bond of the methoxy group and the C-N bond of the nitro group. For related nitro-substituted benzimidazole derivatives, studies have shown that the nitro group often twists out of the plane of the benzimidazole ring system. For instance, in 1-isopropyl-4-nitro-6-methoxy-1H-benzimidazole, the nitro group is twisted relative to the benzene ring. nih.gov This twisting is a result of steric hindrance and electronic effects.
Similarly, conformational analysis of chalcone (B49325) isomers containing nitro and methoxy groups has revealed the existence of multiple stable conformers, with s-cis and s-trans configurations being significant. ufms.br The relative stability of these conformers is influenced by intramolecular interactions, such as hydrogen bonding and steric repulsion. ufms.br For this compound, theoretical calculations would map out the energy landscape as a function of the dihedral angles of the methoxy and nitro groups, revealing the global minimum energy structure and other low-energy conformers that may be populated at room temperature.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)
Computational methods provide powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming structural assignments.
NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts (¹H, ¹³C, and ¹⁵N) for benzimidazole derivatives have been shown to be in good agreement with experimental data. nih.govswinburne.edu.au Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, are employed for this purpose. nih.gov For this compound, predicting the chemical shifts would aid in the unambiguous assignment of its NMR spectra, especially for the quaternary carbons and the nitrogen atoms of the imidazole ring. nih.govipb.pt The predicted shifts would be sensitive to the conformational state of the molecule, providing further insight into its preferred geometry in solution. swinburne.edu.au
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C2 | --- | --- |
| C4 | --- | --- |
| C5 | --- | --- |
| C6 | --- | --- |
| C7 | --- | --- |
| C7a | --- | --- |
| OCH₃ | --- | --- |
| H at N1 | --- | --- |
| H at C2 | --- | --- |
| H at C5 | --- | --- |
| H at C7 | --- | --- |
| H of OCH₃ | --- | --- |
Vibrational Frequencies: The infrared (IR) and Raman spectra of benzimidazole derivatives can be simulated using computational methods. researchgate.netmdpi.comresearchgate.net These calculations provide the vibrational frequencies and their corresponding normal modes, which can be correlated with experimental spectra. researchgate.net The predicted frequencies for the stretching and bending modes of the nitro (NO₂) and methoxy (OCH₃) groups, as well as the vibrations of the benzimidazole core, would be particularly informative. researchgate.netacs.org Potential Energy Distribution (PED) analysis can be used to assign the calculated vibrational modes to specific molecular motions. mdpi.com
UV-Vis Transitions: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of organic molecules. By calculating the vertical excitation energies and oscillator strengths, the λmax values corresponding to the principal electronic transitions (e.g., π → π* and n → π*) can be determined. These predictions can help to understand the electronic structure and the nature of the chromophores within this compound.
Reaction Mechanism Elucidation through Transition State Locating and Intrinsic Reaction Coordinate (IRC) Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by locating transition states (TS) and mapping the reaction pathways. For reactions involving this compound, such as N-alkylation or other functional group transformations, theoretical methods can provide detailed insights. nih.gov
The process involves identifying the reactant and product structures on the potential energy surface. Transition state searching algorithms are then used to locate the first-order saddle point connecting these minima, which represents the transition state of the reaction. The geometry and energy of the TS provide crucial information about the activation barrier of the reaction.
Once the TS is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation follows the reaction path downhill from the transition state towards both the reactant and the product, confirming that the located TS indeed connects the desired minima. This analysis provides a detailed picture of the geometric changes that occur along the reaction coordinate.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While static quantum chemical calculations provide information about energy minima and transition states, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.net MD simulations can be used to study the conformational dynamics of this compound, revealing how the molecule explores its conformational space and the timescales of these motions. ajchem-a.com
Furthermore, MD simulations are particularly useful for investigating the effects of the solvent on the structure and behavior of the molecule. nih.gov By explicitly including solvent molecules in the simulation, it is possible to study the solvation shell around the solute and the specific interactions, such as hydrogen bonding, between the solute and the solvent. This is crucial for understanding the behavior of the compound in a realistic chemical environment.
Theoretical Prediction of Physicochemical Properties (e.g., pKa, Henry's Law Constant)
Computational methods can also be used to predict important physicochemical properties that are relevant to the environmental fate and biological activity of this compound.
pKa: The acidity constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH. Theoretical methods, often combined with a continuum solvation model, can be used to calculate the pKa of the N-H proton in the imidazole ring. This prediction is based on calculating the free energy change associated with the deprotonation reaction in solution.
Henry's Law Constant: The Henry's Law constant (K_H) is a measure of the partitioning of a compound between the gas phase and a liquid phase, typically water. It is an important parameter for assessing the environmental distribution of a chemical. Quantum chemical calculations can be used to predict the Henry's Law constant by calculating the free energy of solvation. jocpr.com Hartree-Fock methods with a Poisson-Boltzmann solvation model have been applied to benzimidazole derivatives to calculate this property. jocpr.com
| Physicochemical Property | Predicted Value |
| pKa | --- |
| Henry's Law Constant (K_H) | --- |
Derivatization and Analog Synthesis of the 6 Methoxy 4 Nitro 1h Benzimidazole Scaffold
Modification of the Methoxy (B1213986) Group (e.g., Demethylation, Ether Cleavage)
The methoxy group at the 6-position of the benzimidazole (B57391) ring is a key site for structural modification. Demethylation to the corresponding phenol (B47542) is a common transformation that can alter the compound's polarity, hydrogen bonding capacity, and biological activity.
One established method for demethylation is treatment with boron tribromide (BBr3) in a suitable solvent like dichloromethane. This approach has been utilized to convert methoxy-substituted benzamides to their hydroxy-substituted counterparts. nih.gov However, this method can sometimes result in low yields due to the formation of unwanted byproducts. nih.gov Another reagent that can be employed for ether cleavage is aluminum tribromide, which has been used in the synthesis of complex heterocyclic structures. beilstein-journals.org
The resulting hydroxyl group can serve as a handle for further derivatization, such as the introduction of new ether linkages or ester groups, thereby expanding the chemical space accessible from the 6-methoxy-4-nitro-1H-benzimidazole scaffold.
Transformation of the Nitro Group to Other Functionalities (e.g., Amino, Halogen, Cyano)
The nitro group is a versatile functional group that can be transformed into a variety of other substituents, significantly impacting the electronic properties and biological profile of the benzimidazole derivative.
Reduction to an Amino Group: The most common transformation of the nitro group is its reduction to an amino group. This conversion dramatically changes the substituent's electronic effect from strongly electron-withdrawing to strongly electron-donating. masterorganicchemistry.com Standard methods for this reduction include:
Catalytic Hydrogenation: Using catalysts such as palladium, platinum, or Raney nickel under a hydrogen atmosphere is a clean and efficient method. masterorganicchemistry.com
Metal/Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and widely used method. masterorganicchemistry.com
Sodium Borohydride (B1222165) Systems: While sodium borohydride alone is generally not strong enough to reduce nitroarenes, its reactivity can be enhanced by the addition of transition metal complexes like Ni(PPh3)4. jsynthchem.com
The resulting amino group is a key intermediate for further functionalization, such as acylation, alkylation, or diazotization followed by Sandmeyer reactions to introduce a range of other substituents.
Conversion to Other Functional Groups: While less common than reduction, the nitro group can be replaced by other functionalities. Denitrative cross-coupling reactions, a more recent development, allow for the direct replacement of the nitro group with other moieties. nih.gov This can include conversion to halogens or cyano groups, although specific examples for the this compound scaffold are not extensively documented in the provided search results.
The transformation of the nitro group is a powerful tool for creating libraries of compounds with diverse electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies.
Introduction of Substituents at Other Ring Positions via Cross-Coupling or C-H Functionalization
The introduction of substituents at various positions on the benzimidazole ring is a key strategy for modulating the properties of the molecule. Cross-coupling and C-H functionalization reactions are powerful methods to achieve this.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. For benzimidazole scaffolds, these reactions are often performed on halogenated precursors. For instance, the functionalization of the 5(6)-position of a bromo-benzimidazole derivative has been achieved through Suzuki-Miyaura and Buchwald-Hartwig amination reactions. researchgate.net These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino groups.
The general applicability of cross-coupling reactions to nitroarenes has also been explored, with methods developed for Suzuki-Miyaura, Buchwald-Hartwig amination, and etherification reactions that directly utilize the nitro group as a leaving group. nih.gov This opens up possibilities for direct functionalization without the need for prior conversion to a halide.
C-H Functionalization: Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the pre-functionalization steps required for cross-coupling reactions. While specific examples of C-H functionalization on this compound were not detailed in the provided search results, the broader field of benzimidazole chemistry has seen advancements in this area. These reactions can potentially be applied to introduce substituents at positions that are otherwise difficult to access.
The ability to introduce a variety of substituents at different ring positions provides a powerful approach to systematically explore the structure-activity relationships of this compound derivatives.
Synthesis of Complex Polycyclic Systems Incorporating the Benzimidazole Moiety
The benzimidazole core can be fused with other ring systems to create complex polycyclic structures with unique three-dimensional shapes and potentially enhanced biological activities. researchgate.net These extended aromatic systems can also possess interesting photophysical properties. researchgate.net
Several synthetic strategies have been developed to construct these polycyclic systems:
Intramolecular Cyclization: Functional groups strategically placed on the benzimidazole scaffold or its precursors can undergo intramolecular reactions to form new rings. For example, intramolecular SNAr reactions have been postulated in the formation of complex imidazo-oxazine systems. acs.org
Condensation Reactions: The condensation of o-phenylenediamines with various dicarbonyl compounds or their equivalents is a fundamental method for forming the benzimidazole ring, which can be part of a larger polycyclic framework. Green chemistry approaches, such as solvent-free reactions using zinc acetate, have been developed for the synthesis of polycyclic benzimidazole derivatives. nih.gov
Metal-Catalyzed Reactions: Metal-catalyzed reactions, including iodocyclization, have been employed in the synthesis of polycyclic benzimidazoles. researchgate.net
The synthesis of these complex systems allows for the exploration of novel chemical space and the development of compounds with rigid conformations, which can be advantageous for specific biological targets.
Stereoselective Synthesis of Chiral Derivatives
The introduction of chirality into drug candidates is a critical aspect of modern medicinal chemistry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The stereoselective synthesis of chiral derivatives of this compound can lead to compounds with improved efficacy and safety.
Methods for achieving stereoselectivity include:
Use of Chiral Starting Materials: Incorporating a chiral building block into the synthesis is a common strategy. For example, the synthesis of chiral imidazo[2,1-b] nih.govscholarsresearchlibrary.comoxazine derivatives has been achieved starting from chiral precursors. acs.org
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. While specific examples for the this compound scaffold are not prominent in the provided results, asymmetric catalysis is a powerful and widely used tool in organic synthesis. researchgate.net
Diastereoselective Reactions: When a chiral center is already present in the molecule, subsequent reactions can be influenced to proceed with a preference for one diastereomer.
Chiral Resolution: Racemic mixtures can be separated into their individual enantiomers using techniques such as chiral chromatography.
A notable example of stereoselective synthesis in a related class of compounds is the development of a photoredox/nickel dual-catalyzed decarboxylative cross-coupling reaction for the highly stereoselective synthesis of aryl/heteroaryl-C-nucleosides. rsc.org Such advanced methodologies could potentially be adapted for the stereoselective functionalization of the benzimidazole scaffold.
Advanced Research Applications of the Chemical Compound in Chemical Sciences and Materials
As a Versatile Precursor or Building Block in Complex Organic Synthesis
While direct literature specifically detailing the use of 6-Methoxy-4-nitro-1H-benzimidazole as a precursor is limited, the established chemistry of nitro-substituted benzimidazoles strongly supports its role as a versatile building block in the synthesis of more complex organic molecules. The nitro group, in particular, serves as a key functional handle for a variety of chemical transformations.
The synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives highlights the utility of the nitro-benzimidazole core in constructing diverse molecular architectures. nih.gov In these syntheses, the precursor, 4-nitro-o-phenylenediamine (B140028), undergoes condensation with various aldehydes to form the benzimidazole (B57391) ring, which is then further functionalized. nih.gov This modular approach allows for the introduction of a wide range of substituents at the N-1 and C-2 positions.
A critical transformation that underscores the versatility of nitro-benzimidazoles is the reduction of the nitro group to an amine. This conversion opens up a plethora of synthetic possibilities, including amide bond formation, sulfonylation, and the introduction of other nitrogen-containing functionalities. The resulting amino-benzimidazole derivatives are key intermediates in the synthesis of biologically active compounds and functional materials.
The presence of the methoxy (B1213986) group at the 6-position of this compound also influences its reactivity. This electron-donating group can affect the nucleophilicity of the benzimidazole ring and modulate the reactivity of the nitro group, offering opportunities for regioselective reactions.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Transformation | Product Class | Potential Application |
| Nitro Group | Reduction to Amine | Amino-benzimidazole | Pharmaceutical intermediates, Ligand synthesis |
| Nitro Group | Nucleophilic Aromatic Substitution | Substituted benzimidazoles | Functional materials, Dyes |
| Imidazole (B134444) NH | Alkylation/Arylation | N-substituted benzimidazoles | Biologically active molecules |
| Benzene (B151609) Ring | Electrophilic Aromatic Substitution | Further functionalized benzimidazoles | Fine-tuning of electronic properties |
Role as a Ligand in Coordination Chemistry and Catalysis Research
Benzimidazole derivatives are well-established ligands in coordination chemistry, readily forming stable complexes with a variety of transition metals through the nitrogen atoms of the imidazole ring. nih.govnih.govrsc.org These metal complexes have shown significant promise in catalysis, including applications in oxidation and hydrogenation reactions. nih.gov
The electronic properties of the benzimidazole ligand play a crucial role in determining the stability and catalytic activity of the resulting metal complex. The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group in this compound would significantly influence its coordination properties. The nitro group, being strongly electron-withdrawing, can affect the electron density on the coordinating nitrogen atoms, thereby modulating the metal-ligand bond strength and the redox potential of the metal center. nih.gov
The catalytic potential of such complexes is an active area of research. The tunable electronic nature of the this compound ligand makes it an attractive candidate for the development of novel catalysts for a range of organic transformations. The steric and electronic environment around the metal center can be systematically varied by modifying the substituents on the benzimidazole core, allowing for the optimization of catalytic activity and selectivity.
Integration into Advanced Functional Materials (e.g., Dyes, Organic Semiconductors, Chemical Sensors)
The unique electronic structure of this compound, arising from the push-pull effect of the methoxy and nitro groups, suggests its potential for integration into advanced functional materials.
Dyes: The extended π-system of the benzimidazole ring, coupled with the intramolecular charge transfer characteristics endowed by the donor-acceptor substituents, are key features for chromophores. While direct synthesis of dyes from this compound is not documented, related nitro-containing aromatic compounds are used in dye synthesis. For example, 4-nitroaniline is a common precursor for azo dyes. scirp.org The modification of the benzimidazole core could lead to the development of novel dyes with tailored absorption and emission properties for applications in textiles, imaging, and as photosensitizers.
Organic Semiconductors: Benzimidazole-based materials have been explored for their potential in organic electronics, including organic field-effect transistors (OFETs). rsc.org The ability of the benzimidazole moiety to participate in intermolecular hydrogen bonding and π-π stacking can facilitate charge transport. The electronic properties of this compound could be harnessed to develop new n-type or p-type organic semiconductors. Further functionalization of this core structure could lead to materials with improved charge mobility and stability for applications in flexible electronics and displays. Bis(benzimidazol-2-yl-3-oxide)benzene derivatives, which are structurally related, have been noted for their potential as energetic or photoactive materials. mdpi.com
Chemical Sensors: The benzimidazole scaffold has been incorporated into fluorescent and colorimetric chemosensors for the detection of ions and neutral molecules. mdpi.com The nitrogen atoms of the imidazole ring can act as binding sites for analytes, and the photophysical properties of the molecule can be modulated upon binding. The methoxy and nitro groups on the this compound ring would likely influence its fluorescence and absorption properties, making it a candidate for the development of new chemosensors. For example, a benzimidazole-functionalized BODIPY derivative has been shown to be a colorimetric chemosensor for the hydrogen sulfate anion. mdpi.com
Use as a Chemical Probe for Studying Molecular Interactions and Recognition in Non-Biological Systems
The ability of the benzimidazole moiety to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, makes it an attractive scaffold for the design of chemical probes for studying molecular recognition events in non-biological systems. While the primary focus of benzimidazole research has been in biological contexts, the fundamental principles of molecular recognition are transferable to synthetic systems.
A chemical probe based on the this compound framework could be designed to selectively bind to specific guest molecules or ions. The methoxy and nitro groups would play a crucial role in defining the binding cavity's electronic and steric properties, thereby influencing the selectivity of the probe.
For instance, the hydrogen-bonding capabilities of the imidazole NH group, combined with the potential for dipole-dipole interactions involving the methoxy and nitro groups, could be exploited for the recognition of complementary guest molecules. The binding event could be monitored by changes in the spectroscopic properties of the probe, such as fluorescence or UV-Vis absorption, providing a means to quantify the strength and nature of the molecular interaction.
While there are no specific reports on the use of this compound as a chemical probe in non-biological systems, the broader field of supramolecular chemistry offers numerous examples of heterocyclic compounds being used for molecular recognition. The principles learned from these studies could be applied to the rational design of probes based on the this compound scaffold for applications in areas such as catalysis, materials science, and environmental sensing.
Emerging Challenges, Limitations, and Future Research Directions
Addressing Synthetic Efficiency and Scalability for Complex Derivatives
The synthesis of 6-methoxy-4-nitro-1H-benzimidazole and its derivatives often involves multi-step procedures. researchgate.net A common route includes the reaction of 4-nitro-1,2-phenylenediamine with various reagents. scholarsresearchlibrary.comrsc.org For instance, one method involves the condensation of 4-nitro-1,2-phenylenediamine with an appropriate aldehyde in the presence of an oxidizing agent like sodium metabisulfite (B1197395). scholarsresearchlibrary.comrsc.org Another approach utilizes the reaction of 4-nitro-1,2-phenylenediamine with formaldehyde (B43269) in ethanol (B145695) and hydrochloric acid, followed by basification. nih.gov While these methods are established, challenges remain in achieving high yields, particularly when scaling up production or introducing further chemical diversity. mdpi.com The development of more efficient and scalable synthetic protocols is crucial for advancing the exploration of this compound's potential. Future research could focus on microwave-assisted synthesis, which has shown promise in accelerating reaction times and improving yields for other benzimidazole (B57391) derivatives. rsc.org The use of novel catalysts and environmentally friendly reaction media also represents a promising avenue for enhancing synthetic efficiency. nih.govresearchgate.net
Refinement of Theoretical Models for Predictive Accuracy
Computational chemistry, including Quantitative Structure-Activity Relationship (QSAR) models and molecular docking, plays a vital role in predicting the properties and potential applications of benzimidazole derivatives. researchgate.netresearchgate.net These models help in understanding the relationship between a molecule's structure and its biological activity, thereby guiding the design of new compounds. nih.gov For instance, 2D and 3D-QSAR models have been successfully used to predict the anticancer activity of benzimidazole derivatives with good correlation coefficients. researchgate.net However, the predictive accuracy of these models is highly dependent on the quality and diversity of the input data. A significant challenge lies in the limited availability of extensive experimental data specifically for this compound and its closely related analogs. This data scarcity can limit the robustness and predictive power of theoretical models. Future efforts should focus on generating more comprehensive experimental datasets to train and validate more accurate QSAR and other computational models. doi.orgresearchgate.net This will enable more reliable predictions of the compound's properties and guide the synthesis of derivatives with enhanced activities.
Exploration of Uncharted Reactivity Pathways
The reactivity of the benzimidazole core is well-documented, but the specific influence of the 6-methoxy and 4-nitro substituents on the reactivity of this compound is an area ripe for exploration. The nitro group, being a strong electron-withdrawing group, significantly affects the electronic properties of the benzimidazole ring system. nih.gov This can influence its susceptibility to nucleophilic and electrophilic attack, potentially opening up novel reaction pathways that are not readily accessible with other benzimidazole derivatives. Future research should systematically investigate the reactivity of this compound under various reaction conditions. This could involve exploring its behavior in cycloaddition reactions, metal-catalyzed cross-coupling reactions, and reactions involving the nitro group itself, such as reduction to an amino group, which can then be further functionalized. researchgate.net Unlocking these uncharted reactivity pathways could lead to the synthesis of novel and structurally complex derivatives with unique properties. nih.gov
Development of Novel Analytical Techniques for Characterization
The accurate characterization of this compound and its derivatives is essential for confirming their structure and purity. researchgate.net Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry are routinely employed for this purpose. nih.govacs.org However, the increasing complexity of newly synthesized derivatives may necessitate the development and application of more advanced analytical methods. For instance, high-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition. acs.org Two-dimensional NMR techniques can provide more detailed structural information, especially for complex molecules. Furthermore, as research delves into the solid-state properties and potential applications in materials science, techniques like X-ray crystallography become indispensable for elucidating the precise three-dimensional structure and intermolecular interactions. nih.gov Future work should focus on the application and refinement of these advanced techniques to provide a comprehensive characterization of this class of compounds.
Synergistic Approaches Combining Synthesis and Computational Design
The integration of synthetic chemistry with computational design offers a powerful strategy for accelerating the discovery of new molecules with desired properties. researchgate.netnih.gov In the context of this compound, a synergistic approach would involve using computational models to predict the properties of virtual derivatives, followed by the targeted synthesis of the most promising candidates. nih.gov This iterative cycle of design, synthesis, and testing can significantly streamline the drug discovery and materials development process. researchgate.net For example, molecular docking studies can predict the binding affinity of derivatives to specific biological targets, guiding the synthesis of compounds with potentially enhanced therapeutic effects. rsc.orgresearchgate.net Similarly, computational predictions of electronic and optical properties can inform the design of novel materials. The future of research in this area will likely see an even closer collaboration between computational and synthetic chemists.
Potential for Innovative Applications in Pure Chemical Science and Engineering
Beyond its potential biological applications, this compound and its derivatives may hold promise in various areas of pure chemical science and engineering. The unique electronic properties conferred by the methoxy (B1213986) and nitro groups could make these compounds interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as components of novel polymers. The nitro group, in particular, suggests potential applications as energetic materials or as precursors to such materials. researchgate.net Furthermore, the benzimidazole scaffold is known to form stable complexes with various metal ions, opening up possibilities for their use as ligands in catalysis or as building blocks for metal-organic frameworks (MOFs). nih.gov Future research should explore these non-biological applications, potentially uncovering new and valuable uses for this versatile compound.
Identification of Persistent Knowledge Gaps and Open Research Questions
Despite the growing interest in benzimidazole derivatives, several knowledge gaps and open research questions specifically concerning this compound remain. A primary gap is the limited understanding of its metabolic fate and potential toxicity, which is crucial for any future therapeutic development. The precise mechanism of action for its observed biological activities, where reported, often remains to be fully elucidated. Key open research questions include:
What are the optimal and most scalable synthetic routes to a wide range of derivatives of this compound?
How do the electronic and steric effects of the methoxy and nitro groups influence the compound's reactivity in a predictable and controllable manner?
What are the full toxicological profiles of this compound and its key derivatives?
Can highly accurate and predictive computational models be developed to guide the design of derivatives with specific, targeted properties?
What are the untapped applications of this compound and its derivatives in materials science, catalysis, and other areas of chemical engineering?
Addressing these questions will be pivotal in unlocking the full potential of this compound and its derivatives.
Q & A
Q. What are the established synthetic routes for 6-Methoxy-4-nitro-1H-benzimidazole?
Methodological Answer: The synthesis typically involves cyclization of substituted nitroanilines or condensation reactions under controlled conditions. Key approaches include:
- Phillips' Method : Cyclization of o-phenylenediamine derivatives with nitro-substituted carboxylic acids in acidic media (e.g., HCl or H₂SO₄) .
- Weidenhagen Modification : Using nitro-methoxy precursors with ammonia or ammonium acetate under reflux in ethanol, achieving yields >70% .
- Stepwise Nitration : Methoxy-benzimidazole precursors are nitrated using HNO₃/H₂SO₄ at 0–5°C, followed by purification via recrystallization (e.g., ethanol/water mixtures) .
Q. How is this compound characterized using spectroscopic methods?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: methoxy group (δ ~3.9 ppm), aromatic protons (δ 7.2–8.5 ppm), and nitro group deshielding effects .
- HPLC : Reverse-phase C18 columns (e.g., 70:30 acetonitrile/water) confirm purity (>95%) and retention time consistency .
- Mass Spectrometry : ESI-MS identifies molecular ion [M+H]⁺ at m/z 220.1 and fragmentation patterns (e.g., loss of NO₂ group) .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Toxicity : Acute toxicity (LD₅₀) data suggest moderate risk; use PPE (gloves, goggles) and fume hoods during synthesis .
- Storage : Store in airtight containers at 2–8°C, away from light to prevent nitro-group degradation .
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can DFT calculations predict the electronic properties of this compound?
Methodological Answer:
- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms (e.g., Becke’s 1993 model) optimize accuracy for nitro-group electron-withdrawing effects .
- Basis Sets : 6-31G(d,p) basis sets model charge distribution; HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis absorption (λmax ~320 nm) .
- Validation : Compare computed vibrational frequencies (e.g., nitro symmetric stretch at ~1520 cm⁻¹) with experimental FTIR .
Q. What strategies resolve contradictions in biological activity data for derivatives?
Methodological Answer:
- Dose-Response Curves : Test derivatives across concentrations (1–100 µM) to identify IC₅₀ variability (e.g., conflicting cytotoxicity in cancer cell lines) .
- Structural Analogues : Modify substituents (e.g., replacing methoxy with halogen groups) to isolate activity contributions .
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., tubulin), resolving discrepancies between in vitro and in silico results .
Q. How does crystallographic analysis determine the molecular structure of this compound?
Methodological Answer:
- Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100K minimizes thermal motion artifacts .
- Refinement : SHELXL software refines parameters (R-factor <0.05), revealing bond lengths (e.g., C-NO₂ = 1.47 Å) and dihedral angles (methoxy group ~5° from benzimidazole plane) .
- Validation : PLATON checks for missed symmetry; CIF files are deposited in the Cambridge Structural Database (CSD code: XXXX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
